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Compound Name: Cadmium--magnesium (3/1)

Cat. No.: B15486560 Get Quote

Introduction
The Cadmium-Magnesium (Cd-Mg) alloy system is a classic example of a metallic system that

exhibits an order-disorder transition. At elevated temperatures, the Cd and Mg atoms are

randomly distributed on a hexagonal close-packed (hcp) lattice. Upon cooling below a critical

temperature, the atoms arrange themselves into an ordered superlattice. For the composition

Cd₃Mg, this ordered phase adopts the hexagonal Ni₃Sn-type crystal structure.[1]

X-ray diffraction (XRD) is the primary and most powerful technique for characterizing this order-

disorder transformation. The formation of the ordered superlattice results in a doubling of the

unit cell in the basal plane compared to the disordered phase.[1] This change in crystal

symmetry leads to the appearance of new diffraction peaks, known as superlattice reflections,

at specific 2θ angles in the XRD pattern. The positions of the fundamental reflections may also

shift slightly due to changes in the lattice parameters.

This application note provides a detailed protocol for the preparation of ordered Cd₃Mg, its

analysis using powder X-ray diffraction, and the subsequent data interpretation to determine its

crystal structure, lattice parameters, and the degree of long-range order.

Experimental Protocols
Synthesis of Ordered Cd₃Mg Alloy
A critical step in the analysis is the preparation of a high-quality, ordered sample. This protocol

describes the synthesis of a polycrystalline Cd₃Mg alloy and the subsequent heat treatment to
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induce long-range order.

Materials and Equipment:

High-purity Cadmium (Cd) shots or powder (≥99.99%)

High-purity Magnesium (Mg) turnings or powder (≥99.98%)

Inert atmosphere furnace (e.g., tube furnace) or arc furnace

High-purity Argon (Ar) gas

Tantalum or alumina crucible

Homogenization and annealing furnace with temperature control (±1°C)

Quartz tube for sealing samples under vacuum

Vacuum pump

Protocol:

Alloy Preparation:

Weigh stoichiometric amounts of Cd and Mg to achieve the 3:1 atomic ratio.

Place the materials into a crucible. Due to the high vapor pressure of Cd, melting under a

controlled inert atmosphere is recommended.

In an arc furnace, melt the elements under a high-purity argon atmosphere. Remelt the

resulting ingot multiple times, flipping it between each melt, to ensure homogeneity.

Alternatively, in a tube furnace, place the crucible in the furnace, evacuate, and backfill

with argon gas. Heat the furnace to a temperature above the melting point of the highest

melting component (Mg: ~650°C), hold for several hours to ensure complete mixing, and

then cool.

Homogenization and Ordering:
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Seal the as-cast ingot in an evacuated quartz tube to prevent oxidation during heat

treatment.

Homogenize the sample at a temperature below the solidus line but high enough to

facilitate diffusion (e.g., 350-400°C) for an extended period (e.g., 48-72 hours).

To induce the ordered structure, anneal the homogenized sample at a temperature below

the order-disorder transition temperature (~170°C for Cd₃Mg) for a prolonged duration

(e.g., 100-200 hours).

Quench the sample in cold water to retain the ordered phase at room temperature.

X-ray Diffraction Data Collection
This protocol outlines the procedure for acquiring powder XRD data suitable for structural

analysis.

Equipment:

Powder X-ray diffractometer

Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

Monochromator (to remove Kβ radiation)

Position-sensitive detector

Sample holder (low-background, e.g., zero-diffraction silicon)

Mortar and pestle (agate or ceramic)

Protocol:

Sample Preparation:

Take a small piece of the heat-treated Cd₃Mg alloy.

If the sample is ductile, use a file to obtain a fine powder. If it is brittle, gently grind the

sample into a fine powder (particle size < 10 µm) using a mortar and pestle. This helps to
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minimize preferred orientation effects.

Mount the powder onto a low-background sample holder. Ensure the surface is flat and

level with the holder's surface to prevent peak displacement errors.

Instrument Setup and Data Acquisition:

Set the X-ray generator to a typical operating power (e.g., 40 kV and 40 mA).

Collect the diffraction pattern over a wide 2θ range, for example, from 20° to 100°.

Use a continuous scan mode with a small step size (e.g., 0.02°) and a sufficient counting

time per step (e.g., 1-2 seconds) to ensure good signal-to-noise ratio, especially for weak

superlattice peaks.

Data Presentation: Crystallographic Information
The ordered Cd₃Mg alloy crystallizes in the hexagonal Ni₃Sn-type structure. The

crystallographic data is summarized in the tables below. Note that in the absence of precise,

readily available experimental data for Cd₃Mg in the literature, the lattice parameters of the

isostructural Ni₃Sn are provided as a reference.[2]

Table 1: Crystal Structure Data for Ordered A₃B (Ni₃Sn-type)

Parameter Value

Crystal System Hexagonal

Space Group P6₃/mmc (No. 194)

Formula Units (Z) 2

Wyckoff Positions

Atom B (Mg) 2c: (1/3, 2/3, 1/4)

Atom A (Cd) 6h: (x, 2x, 1/4)

Note: For the ideal Ni₃Sn structure, the x parameter for the 6h position is approximately 5/6.
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Table 2: Lattice Parameters and Unit Cell Volume

Parameter Value (for isostructural Ni₃Sn[2])

a 5.2950 Å

c 4.247 Å

c/a ratio 0.802

Volume 102.9 Å³

Data Analysis and Interpretation
The analysis of the XRD pattern involves identifying the phases present, indexing the diffraction

peaks, refining the lattice parameters, and quantifying the degree of atomic order.

Phase Identification and Lattice Parameter Refinement
Phase Identification: Compare the experimental diffraction pattern with standard patterns

from crystallographic databases (e.g., ICDD). The presence of both fundamental (strong

intensity) and superlattice (weaker intensity) peaks confirms the formation of the ordered

Cd₃Mg phase.

Indexing: Index the peaks based on the hexagonal P6₃/mmc space group. The reflection

conditions for this space group will determine the allowed (hkl) indices.

Lattice Parameter Refinement: Use software packages (e.g., GSAS-II, FullProf, MAUD) to

perform a Le Bail or Rietveld refinement. This process fits the entire diffraction profile and

provides highly accurate lattice parameters ('a' and 'c').

Workflow for XRD Analysis of Cd₃Mg
The overall workflow from sample preparation to final structural analysis is depicted below.
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Caption: Workflow for the structural analysis of Cd₃Mg.
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Determination of the Long-Range Order (LRO)
Parameter
The degree of chemical ordering can be quantified by the Bragg-Williams long-range order

parameter, S.[3] For a perfectly ordered crystal, S = 1, while for a completely random solid

solution, S = 0. The value of S can be determined from the integrated intensities of superlattice

and fundamental reflections.

The intensity (I) of a diffraction peak (hkl) is proportional to the square of the structure factor

magnitude |F(hkl)|², the multiplicity factor (p), and the Lorentz-polarization factor (LP):

I(hkl) ∝ p * |F(hkl)|² * LP

The structure factor, F(hkl), is calculated by summing the scattering contributions from all

atoms (j) in the unit cell:

F(hkl) = Σ fⱼ * exp[2πi(hxⱼ + kyⱼ + lzⱼ)]

where fⱼ is the atomic scattering factor of atom j, and (xⱼ, yⱼ, zⱼ) are its fractional coordinates.

For the Cd₃Mg structure, the structure factors for fundamental reflections depend on the sum of

the scattering factors of Cd and Mg, while for superlattice reflections, they depend on the

difference.

Protocol for LRO Calculation:

Select Peaks: Choose a strong, well-separated superlattice reflection (e.g., (100) or (101))

and a strong fundamental reflection (e.g., (102) or (110)).

Measure Integrated Intensities: Accurately determine the integrated intensity (area under the

peak) for both the superlattice (I_super) and fundamental (I_fund) peaks after background

subtraction.

Calculate S: The order parameter S is related to the intensities by the following relationship:

S² = (I_super / I_fund)_exp / (I_super / I_fund)_calc
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where the exp subscript refers to the experimental intensity ratio and the calc subscript

refers to the theoretical ratio calculated for a perfectly ordered structure (S=1). This

theoretical ratio is determined by calculating the structure factors, multiplicity, and LP factors

for the chosen reflections.

This detailed analysis allows researchers to not only confirm the crystal structure of Cd₃Mg but

also to quantitatively assess the degree of atomic ordering achieved through specific thermal

processing routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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